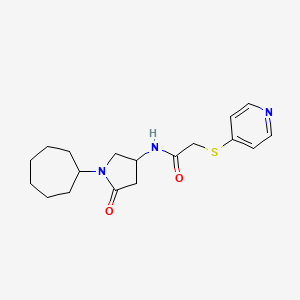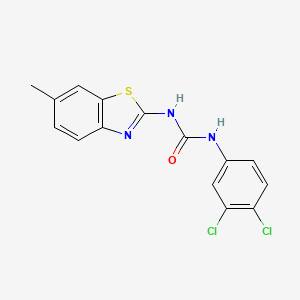![molecular formula C17H24FN3 B6055021 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine](/img/structure/B6055021.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, also known as PF-04995274, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptors are a type of G protein-coupled receptor (GPCR) that are involved in pain modulation, stress response, and addiction. PF-04995274 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and drug addiction.
Mecanismo De Acción
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine acts as a selective antagonist of the NOP receptor. This means that it binds to the receptor and prevents the activation of downstream signaling pathways. The NOP receptor is involved in the modulation of pain, stress response, and addiction, and 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have effects on all of these processes.
Biochemical and Physiological Effects:
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine in lab experiments is its selectivity for the NOP receptor. This allows researchers to investigate the specific effects of targeting this receptor without affecting other signaling pathways. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine. One area of interest is its potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Another potential area of research is its effects on addiction, as NOP receptors have been implicated in addiction-related behaviors. Additionally, further studies could investigate the long-term effects of 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine, as well as its potential interactions with other drugs and signaling pathways.
Métodos De Síntesis
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinuclidine ring, followed by the introduction of a fluorophenyl and piperazine moiety. The final compound is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. In addition, 3-[4-(2-fluorophenyl)-1-piperazinyl]quinuclidine has been investigated for its potential as a treatment for drug addiction, as NOP receptors have been implicated in the development and maintenance of addiction.
Propiedades
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17-13-19-7-5-14(17)6-8-19/h1-4,14,17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGLLFRCKVSTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)